molecular formula C7H11N3O B125810 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide CAS No. 158144-17-3

2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No. B125810
CAS RN: 158144-17-3
M. Wt: 153.18 g/mol
InChI Key: UWUDAKQYIYHYGD-UHFFFAOYSA-N
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Description

2-(1-Methyl-1H-pyrrol-2-yl)acetohydrazide (2-MPAH) is a hydrazide compound that has been studied extensively in recent years. It is used in a variety of scientific research applications, from drug development to biochemistry. 2-MPAH is a versatile compound with a wide range of potential uses, and its mechanism of action and biochemical and physiological effects have been studied in detail.

Scientific Research Applications

Pyrrole Derivatives in Medicinal Chemistry

Pyrrole derivatives have been extensively studied for their diverse biological activities. For instance, pyrrole-based compounds exhibit significant pharmacological potential, including anticancer, antimicrobial, and antiviral activities. Their utility stems from the pyrrole nucleus, recognized for its role as a pharmacophore unit in various drugs (Li Petri et al., 2020). This indicates that 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide could potentially be leveraged for developing new therapeutic agents.

Pyrrolidine and Drug Discovery

Pyrrolidine, a saturated analog of the pyrrole ring, highlights the importance of nitrogen heterocycles in discovering compounds for treating human diseases. The structural flexibility and stereochemical richness of pyrrolidine-based compounds enable efficient exploration of pharmacophore space, which is crucial for drug design and development (Li Petri et al., 2021). This insight into pyrrolidine's utility underscores the potential of pyrrole derivatives, including this compound, in medicinal chemistry.

Supramolecular Chemistry

Calix[4]pyrroles, closely related to pyrrole derivatives, serve as building blocks for constructing supramolecular capsules. These capsules, derived from calixpyrrole scaffolds, demonstrate the versatility of pyrrole derivatives in forming structures with unique binding properties, indicating their potential in materials science and nanotechnology (Ballester, 2011). This application suggests a pathway for exploring this compound in the design of novel supramolecular systems.

properties

IUPAC Name

2-(1-methylpyrrol-2-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-10-4-2-3-6(10)5-7(11)9-8/h2-4H,5,8H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUDAKQYIYHYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365764
Record name 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

158144-17-3
Record name 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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